molecular formula C9H16ClNO B6200425 (1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one hydrochloride CAS No. 175844-68-5

(1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one hydrochloride

Cat. No.: B6200425
CAS No.: 175844-68-5
M. Wt: 189.7
InChI Key:
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Description

(1R,6S)-7,7-dimethyl-2-azabicyclo[411]octan-3-one hydrochloride is a bicyclic compound with a unique structure that includes a nitrogen atom within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one hydrochloride typically involves the formation of the bicyclic ring system followed by the introduction of the hydrochloride group. One common method involves the cyclization of a suitable precursor under acidic conditions to form the bicyclic structure. The hydrochloride salt is then formed by treating the bicyclic compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The nitrogen atom in the ring system can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, where it can exert its effects by inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one: The non-hydrochloride form of the compound.

    Other azabicyclo compounds: Compounds with similar bicyclic structures but different substituents.

Uniqueness

(1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride group, which can influence its solubility and reactivity. This makes it particularly useful in applications where these properties are advantageous.

Properties

CAS No.

175844-68-5

Molecular Formula

C9H16ClNO

Molecular Weight

189.7

Purity

95

Origin of Product

United States

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